molecular formula C12H10ClN5O2S B2958425 1-({4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)-4-nitro-1H-imidazole CAS No. 1097126-83-4

1-({4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)-4-nitro-1H-imidazole

Cat. No.: B2958425
CAS No.: 1097126-83-4
M. Wt: 323.76
InChI Key: XUNOWCWFXGLZFX-UHFFFAOYSA-N
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Description

1-({4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)-4-nitro-1H-imidazole is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with a chloromethyl group at position 2, further linked to a 4-nitroimidazole moiety. The thienopyrimidine scaffold is a privileged structure in medicinal chemistry due to its resemblance to purine bases, enabling interactions with biological targets such as kinases and enzymes involved in nucleotide metabolism .

Properties

IUPAC Name

4-chloro-5,6-dimethyl-2-[(4-nitroimidazol-1-yl)methyl]thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN5O2S/c1-6-7(2)21-12-10(6)11(13)15-8(16-12)3-17-4-9(14-5-17)18(19)20/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNOWCWFXGLZFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(=N2)CN3C=C(N=C3)[N+](=O)[O-])Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 1-({4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)-4-nitro-1H-imidazole (CAS No. 1097126-83-4) is a novel chemical entity that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Structure

The compound's structure can be described as follows:

  • Molecular Formula : C₁₃H₁₅ClN₄O₂S
  • Molecular Weight : 323.76 g/mol
  • IUPAC Name : this compound

Physical Properties

PropertyValue
AppearancePowder
Purity95%
Storage ConditionsRoom Temperature

Antiparasitic Activity

Research indicates that compounds related to the imidazole class exhibit significant antiparasitic properties. A study highlighted that derivatives of 5-aryl-1-methyl-4-nitroimidazoles demonstrated potent lethal activity against Entamoeba histolytica and Giardia intestinalis, with IC₅₀ values as low as 1.47 µM/mL, significantly outperforming metronidazole . While specific data on this compound is limited, its structural analogs suggest a promising profile against similar pathogens.

Anti-inflammatory Activity

Recent studies have explored the anti-inflammatory effects of thienopyrimidine derivatives. These compounds have shown inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory process. For instance, IC₅₀ values against COX-2 were reported as low as 0.04 µM, indicating substantial anti-inflammatory potential . The structural modifications in compounds similar to this compound may enhance this activity.

Antimicrobial Activity

A study focusing on thienopyrimidine derivatives revealed their effectiveness against various microbial strains. The synthesized compounds exhibited broad-spectrum antimicrobial activities, suggesting that similar modifications could enhance the biological efficacy of this compound .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from related studies include:

  • Substituent Effects : Electron-withdrawing groups such as nitro and chloro enhance antimicrobial activity.
  • Pyrimidine Core : The thienopyrimidine core is essential for maintaining biological activity across various derivatives.
  • Hydrophobic Interactions : The presence of hydrophobic groups can improve membrane permeability and bioavailability.

Table: Summary of SAR Findings

CompoundActivity TypeIC₅₀ Value (µM)Notable Substituents
Compound AAntiparasitic1.47Nitro group
Compound BAnti-inflammatory0.04Chloromethyl group
Compound CAntimicrobialVariesThienopyrimidine core

Case Study 1: Antiparasitic Efficacy

In vitro studies demonstrated that related nitroimidazole compounds exhibited significant antiparasitic effects against Giardia intestinalis. The findings suggested that structural modifications could yield even more potent derivatives with lower cytotoxicity compared to existing treatments like metronidazole .

Case Study 2: Anti-inflammatory Potential

A series of thienopyrimidine derivatives were evaluated for their anti-inflammatory properties using carrageenan-induced paw edema models in rats. Results indicated that these compounds effectively reduced inflammation comparable to indomethacin, a known anti-inflammatory drug .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to analogous thienopyrimidine and imidazole derivatives, focusing on substituent effects, biological activity, and synthetic routes.

Structural Analogues

Compound Name Key Substituents Biological Activity/Application Synthesis Highlights References
1-({4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)-4-methylpiperidine 4-methylpiperidine instead of 4-nitroimidazole Kinase inhibition; medicinal chemistry Alkylation of thienopyrimidine intermediate with piperidine
4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine Core scaffold without imidazole linkage Intermediate for kinase inhibitors Chlorination of precursor with SOCl₂
4-Chloro-6-(2-ethyl-1H-imidazol-1-yl)-2-methylpyrimidine Ethylimidazole substituent on pyrimidine Anticancer candidate (in silico screening) Nucleophilic substitution reactions
2-(4-Methyl-1H-imidazol-1-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyridopyrimidine-imidazole hybrid Kinase-targeted therapeutics Multi-step coupling and cyclization

Key Differences and Implications

  • Substituent Effects: The 4-nitroimidazole group in the target compound introduces strong electron-withdrawing properties, enhancing reactivity compared to the 4-methylpiperidine analogue . Nitro groups are associated with prodrug activation under hypoxic conditions (e.g., in cancer cells), whereas methylpiperidine may improve solubility or target affinity . Chlorine at position 4 of the thienopyrimidine core is conserved across analogues, suggesting its role in stabilizing π-π interactions with hydrophobic enzyme pockets .
  • Biological Activity: While direct data for the target compound’s activity is sparse, structurally related nitroimidazole-thienopyrimidine hybrids are explored for antiparasitic activity (e.g., targeting Trypanosoma brucei) due to nitroreductase-mediated activation . The methylpiperidine derivative (CAS 793727-86-3) is explicitly marketed for kinase inhibition, implying divergent therapeutic applications despite shared scaffolds .
  • Synthetic Accessibility :

    • The target compound’s synthesis likely involves chlorination of a hydroxymethyl precursor (similar to ’s method using SOCl₂) followed by nucleophilic substitution with 4-nitroimidazole . In contrast, methylpiperidine derivatives employ simpler alkylation steps under basic conditions .

Research Findings and Data

  • Anticancer Potential: A 2023 patent () highlights pyrimidine-imidazole hybrids as kinase inhibitors, with IC₅₀ values in the nanomolar range for compounds bearing morpholine or piperazine substituents. The nitroimidazole variant may exhibit similar potency but with distinct pharmacokinetics due to redox sensitivity .
  • Synthetic Challenges: notes discontinuation of the target compound, possibly due to instability of the nitro group during storage or complex purification requirements. This contrasts with more stable analogues like 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine, which is commercially available .

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